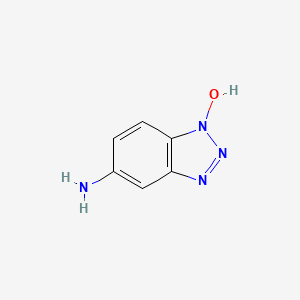

1-Hydroxybenzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

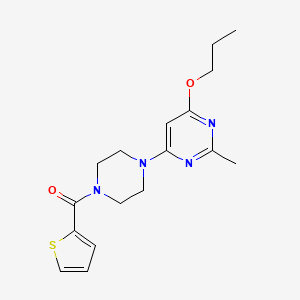

1-Hydroxybenzotriazol-5-amine, also known as 1H-Benzotriazol-5-amine, is a chemical compound with the molecular formula C6H6N4 . It contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 Triazole .

Synthesis Analysis

Benzotriazole methodology, recognized as a versatile and successful synthesis protocol, has grown in popularity due to its ability to be easily introduced into a molecule by a variety of reactions . HBTU, a standard coupling agent, is commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis. 1-Hydroxybenzotriazole (HOBt) plays a significant role in reducing the racemization during peptide synthesis and is regularly used as a coupling additive .Molecular Structure Analysis

The molecular structure of 1-Hydroxybenzotriazol-5-amine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

1-Hydroxybenzotriazol-5-amine is involved in the conjugate addition of HOBt to E-vinylogous γ-amino acids mediated by the HBTU. The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .Physical And Chemical Properties Analysis

1-Hydroxybenzotriazol-5-amine is a solid at 20°C . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Explosive Properties

1-Hydroxybenzotriazole and its derivatives, including 1-Hydroxybenzotriazol-5-amine, are known for their applications in peptide coupling reactions. However, an important aspect of their use is the recognition of their explosive properties when heated under confinement or subjected to mechanical stimuli. Such characteristics necessitate careful handling and storage of these compounds in scientific research settings to prevent accidents and ensure safety in laboratories (Wehrstedt, Wandrey, & Heitkamp, 2005).

Acylation Reagents

N-Acylbenzotriazoles represent a class of neutral acylating reagents that facilitate the preparation of primary, secondary, and tertiary amides from aqueous ammonia and primary and secondary amines. This chemical utility highlights the role of 1-Hydroxybenzotriazol-5-amine derivatives in synthetic organic chemistry, particularly in the efficient synthesis of amides, which are fundamental structures in many pharmaceuticals and bioactive molecules (Katritzky, He, & Suzuki, 2000).

Biological Activity

Derivatives of 1-Hydroxybenzotriazol-5-amine have been explored for their biological activities. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives synthesized using 1-Hydroxybenzotriazol-5-amine protocols have shown cytotoxic effects against breast cancer cell lines. This application underscores the potential of 1-Hydroxybenzotriazol-5-amine derivatives in medicinal chemistry and drug development, especially in the search for new anticancer agents (Kelly et al., 2007).

Antimicrobial and Antioxidant Activities

1-Hydroxybenzotriazol-5-amine derivatives have also been studied for their antimicrobial and antioxidant properties. For example, aminothiazole-linked metal chelates derived from reactions involving 1-Hydroxybenzotriazol-5-amine have demonstrated strong antimicrobial actions against various bacterial and fungal species, as well as significant antioxidant activity. Such findings highlight the potential of these compounds in developing new antimicrobial and antioxidant agents, contributing to fields such as pharmaceuticals and food preservation (Noreen & Sumrra, 2021).

Ester Hydrolysis and Aminations

The esterolytic activity of 1-Hydroxybenzotriazol-5-amine derivatives towards activated esters has been a subject of computational studies. These compounds, in their deprotonated anionic forms, act as nucleophiles in ester hydrolysis, providing insights into their reactivity and potential applications in synthetic and analytical chemistry. Additionally, the amination of energetic anions using derivatives of 1-Hydroxybenzotriazol-5-amine has led to the development of high-performing energetic materials, further illustrating the diverse applicability of these compounds in scientific research (Kumar, Ganguly, & Bhattacharya, 2004; Klapötke, Piercey, & Stierstorfer, 2012).

Mecanismo De Acción

Target of Action

1-Hydroxybenzotriazol-5-amine, also known as HOBt, is primarily used in the field of peptide synthesis . Its primary targets are the free carboxylic acids present in the peptide chain . These acids play a crucial role in the formation and stability of peptides and proteins.

Mode of Action

HOBt acts as a coupling agent, facilitating the activation of free carboxylic acids during both solution and solid phase peptide synthesis . It interacts with its targets by reducing the racemization during peptide synthesis, hence it is regularly used as a coupling additive . This interaction results in the formation of peptide bonds, which are essential for creating the peptide chain.

Biochemical Pathways

The primary biochemical pathway affected by HOBt is peptide synthesis . By reducing racemization, HOBt helps maintain the integrity of the peptide chain, ensuring the correct sequence of amino acids. This has downstream effects on protein structure and function, as the sequence of amino acids in a protein determines its shape and function.

Result of Action

The molecular effect of HOBt’s action is the formation of peptide bonds, which are essential for the creation of peptides and proteins . On a cellular level, this can have numerous effects, as proteins play a wide variety of roles in cellular function, including acting as enzymes, receptors, and structural components.

Action Environment

The efficacy and stability of HOBt can be influenced by various environmental factors. For example, it is known that anhydrous HOBt is explosive , suggesting that it must be stored and used under controlled conditions to ensure safety. Furthermore, the efficiency of HOBt in peptide synthesis may be affected by factors such as temperature and pH .

Direcciones Futuras

While specific future directions for 1-Hydroxybenzotriazol-5-amine were not found in the search results, the benzotriazole methodology, which includes 1-Hydroxybenzotriazol-5-amine, has grown from an obscure level to very high popularity . This suggests that there may be continued interest and research in this area.

Propiedades

IUPAC Name |

1-hydroxybenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-2-6-5(3-4)8-9-10(6)11/h1-3,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKHDUCLASGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=NN2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxybenzotriazol-5-amine | |

CAS RN |

352643-36-8 |

Source

|

| Record name | 5-amino-1H-1,2,3-benzotriazol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)

![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)

![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)